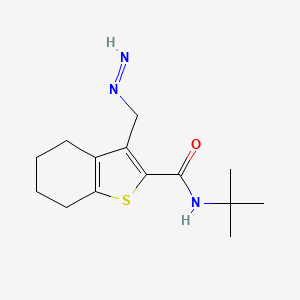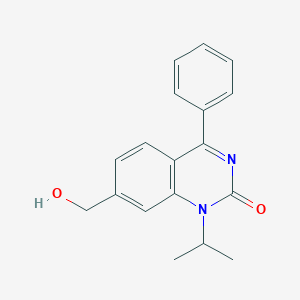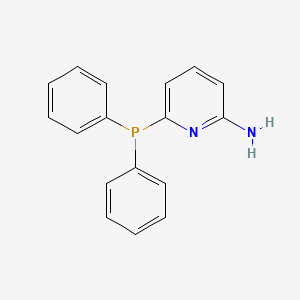
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method utilizes 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used in industrial settings may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diazenylmethyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The diazenylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-3,5-dimethylaniline: This compound shares the tert-butyl group and aromatic structure but lacks the diazenylmethyl and thiophene components.
N-tert-Butylacrylamide: Similar in having the tert-butyl group but differs in the presence of an acrylamide moiety.
Uniqueness
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its combination of a diazenylmethyl group and a benzothiophene core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H21N3OS |
|---|---|
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H21N3OS/c1-14(2,3)17-13(18)12-10(8-16-15)9-6-4-5-7-11(9)19-12/h15H,4-8H2,1-3H3,(H,17,18) |
Clave InChI |
RFXRHLXFHLYQKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=C(C2=C(S1)CCCC2)CN=N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-methylethyl)cyclohepta[d]imidazol-4(1H)-one](/img/structure/B8475538.png)

![Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8475558.png)

![7-Methyl-4-(piperazin-1-yl)-furo[3,2-c]pyridine](/img/structure/B8475575.png)


![4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol](/img/structure/B8475610.png)



